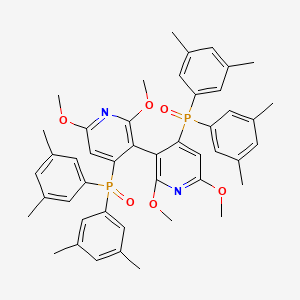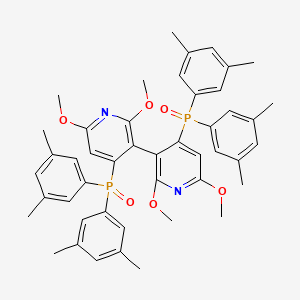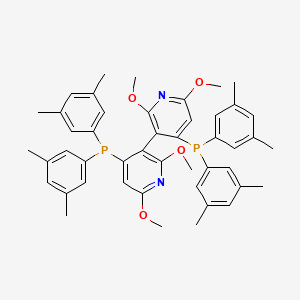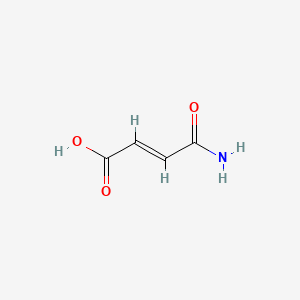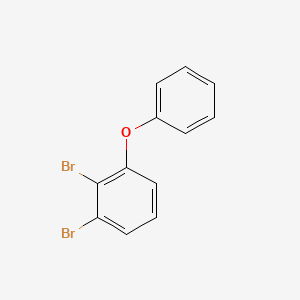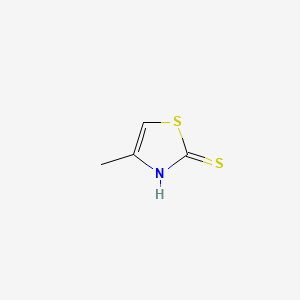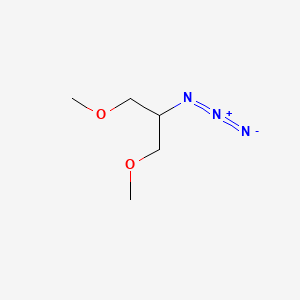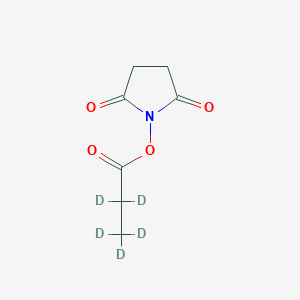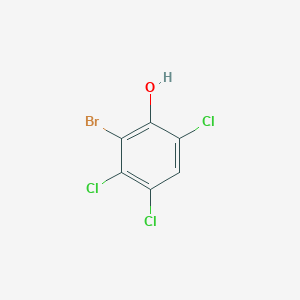
6-Bromo-2,4,5-trichlorophenol
Overview
Description
It is a halogenated phenol with the molecular formula C6H2BrCl3O and a molecular weight of 276.34 g/mol . This compound is known for its stability and resistance to degradation, making it a subject of interest in environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4,5-trichlorophenol typically involves the bromination of 2,4,5-trichlorophenol. This can be achieved by reacting 2,4,5-trichlorophenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4,5-trichlorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to form less halogenated phenols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted phenols with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include less halogenated phenols and dehalogenated compounds.
Scientific Research Applications
6-Bromo-2,4,5-trichlorophenol has several scientific research applications:
Environmental Studies: Due to its persistence, it is used as a model compound to study the environmental fate and degradation of halogenated pollutants.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used to investigate the effects of halogenated phenols on biological systems, including their toxicity and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4,5-trichlorophenol involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their activity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to and inhibit the activity of various proteins and enzymes.
Oxidative Stress Pathways: It can induce oxidative stress by generating ROS, leading to cellular damage.
Comparison with Similar Compounds
- 2,4,6-Tribromophenol
- 2,4,5-Trichlorophenol
- 2,4-Dichlorophenol
- Pentachlorophenol
Comparison: 6-Bromo-2,4,5-trichlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to 2,4,6-tribromophenol, it has a different halogenation pattern, affecting its reactivity and environmental behavior. Unlike pentachlorophenol, which has five chlorine atoms, this compound has a combination of bromine and chlorine, making it less chlorinated but still highly persistent .
Properties
IUPAC Name |
2-bromo-3,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJBIXHNZHYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377727 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-44-7, 4524-78-1 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B3425625.png)

![[6-(3-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B3425638.png)
